molecular formula C14H19NO4 B12605545 3-(1,3-Dihydroxypropyl)-2-ethenylphenyl dimethylcarbamate CAS No. 649722-46-3

3-(1,3-Dihydroxypropyl)-2-ethenylphenyl dimethylcarbamate

Cat. No.: B12605545
CAS No.: 649722-46-3
M. Wt: 265.30 g/mol
InChI Key: XRXAKZRBVXILDR-UHFFFAOYSA-N
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Description

3-(1,3-Dihydroxypropyl)-2-ethenylphenyl dimethylcarbamate is an organocarbamate compound characterized by a phenyl ring substituted with an ethenyl group at the 2-position and a 1,3-dihydroxypropyl chain at the 3-position. The dimethylcarbamate group (-O(CO)N(CH₃)₂) is esterified to the hydroxyl group of the phenyl ring, conferring both polar and lipophilic properties.

Properties

CAS No.

649722-46-3

Molecular Formula

C14H19NO4

Molecular Weight

265.30 g/mol

IUPAC Name

[3-(1,3-dihydroxypropyl)-2-ethenylphenyl] N,N-dimethylcarbamate

InChI

InChI=1S/C14H19NO4/c1-4-10-11(12(17)8-9-16)6-5-7-13(10)19-14(18)15(2)3/h4-7,12,16-17H,1,8-9H2,2-3H3

InChI Key

XRXAKZRBVXILDR-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)OC1=CC=CC(=C1C=C)C(CCO)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Dihydroxypropyl)-2-ethenylphenyl dimethylcarbamate typically involves the reaction of 3-(1,3-Dihydroxypropyl)-2-ethenylphenol with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for the addition of reagents and control of reaction parameters can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Dihydroxypropyl)-2-ethenylphenyl dimethylcarbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The carbamate group can be reduced to form amines.

    Substitution: The ethenyl group can participate in electrophilic addition reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic addition reactions can be carried out using halogens or hydrogen halides.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-(1,3-Dihydroxypropyl)-2-ethenylphenyl dimethylcarbamate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(1,3-Dihydroxypropyl)-2-ethenylphenyl dimethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition of enzyme activity. The dihydroxypropyl and ethenylphenyl moieties can also interact with hydrophobic pockets or binding sites, enhancing the compound’s affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional uniqueness is highlighted through comparisons with analogous carbamates and related derivatives:

Table 1: Structural and Functional Comparison

Compound Name CAS Number Key Structural Features Functional Groups Potential Applications
3-(1,3-Dihydroxypropyl)-2-ethenylphenyl dimethylcarbamate Not provided Phenyl ring with ethenyl, dihydroxypropyl, and dimethylcarbamate Carbamate, hydroxyl, ethenyl Hypothesized: Drug intermediates, agrochemicals
Methyl (3-hydroxyphenyl)-carbamate 13683-89-1 Phenyl ring with hydroxyl and methylcarbamate Carbamate, hydroxyl General use (unspecified)
Chlorpropham (1-methylethyl (3-chlorophenyl)carbamate) 843-32-5* Chlorophenyl group with isopropylcarbamate Carbamate, chloro Herbicide, sprout inhibitor
Propyl N-[3-(dimethylamino)propyl]carbamate 24579-73-5 Propyl chain with dimethylamino and carbamate Carbamate, tertiary amine Unspecified (likely pesticidal)
Dimethyl phthalate 131-11-3 Phthalate ester with methyl groups Ester (not carbamate) Plasticizer, solvent

Key Findings :

Functional Group Diversity :

  • The target compound’s 1,3-dihydroxypropyl and ethenyl groups distinguish it from simpler carbamates like methyl (3-hydroxyphenyl)-carbamate, which lacks these substituents . These groups may enhance solubility (via hydroxyls) or reactivity (via ethenyl).
  • Compared to chlorpropham, a commercial herbicide, the absence of a chloro substituent in the target compound suggests differing bioactivity profiles .

Carbamate vs. Ester Comparison :

  • Dimethyl phthalate (an ester) shares the dimethyl substitution pattern but lacks the carbamate group’s nitrogen, resulting in distinct environmental persistence and toxicity. For example, dimethyl phthalate is monitored in soil and water (STORET codes 34341–34345), whereas carbamates like chlorpropham are regulated for pesticidal residues .

Structural Analogues in Patents :

  • highlights a patented compound with a 2,3-dihydroxypropyl group, indicating that such moieties are valued in drug synthesis (e.g., for solubility or target binding). This supports the hypothesis that the target compound could serve as a pharmaceutical intermediate .

The dihydroxypropyl group may reduce bioaccumulation compared to more lipophilic analogues.

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